molecular formula C7H11BO6 B572231 2-Carboxyphenylboronic acid dihydrate CAS No. 1257650-88-6

2-Carboxyphenylboronic acid dihydrate

Cat. No.: B572231
CAS No.: 1257650-88-6
M. Wt: 201.969
InChI Key: XHFHPLIGSGHNOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carboxyphenylboronic acid dihydrate can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzoic acid with a boronic acid reagent under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of 2-carboxyphenylboronic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Carboxyphenylboronic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Carboxyphenylboronic acid dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Carboxyphenylboronic acid
  • 3-Carboxyphenylboronic acid
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid
  • 6-Bromo-3-pyridinylboronic acid

Comparison: 2-Carboxyphenylboronic acid dihydrate is unique due to its specific substitution pattern, which influences its reactivity and binding properties. Compared to 4-carboxyphenylboronic acid and 3-carboxyphenylboronic acid, the position of the carboxyl group in this compound provides distinct steric and electronic effects, making it particularly effective in certain coupling reactions .

Properties

IUPAC Name

2-boronobenzoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFHPLIGSGHNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679598
Record name 2-Boronobenzoic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257650-88-6
Record name 2-Boronobenzoic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257650-88-6
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